(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS: 1932275-31-4) is a bicyclic secondary amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol . This compound features a fused pyrrolo-pyridine ring system, where the stereochemistry (3aS,7aS) defines its spatial arrangement, influencing reactivity and applications in pharmaceutical synthesis. It is commercially available from multiple global suppliers, with storage and handling requiring standard laboratory conditions .
The Boc group enhances stability, making it a preferred intermediate in drug discovery, particularly for modifying nitrogen-containing scaffolds. For example, it serves as a precursor for coupling with bioactive moieties like benzo-triazole derivatives to develop protease inhibitors or receptor antagonists .
Properties
IUPAC Name |
tert-butyl (3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC[C@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-56-7 | |
| Record name | rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the tert-butyl group and the carboxylate functionality. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and the use of various reagents such as acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ring System Variations: The target compound’s pyrrolo[3,4-c]pyridine system differs from cyclopenta[c]pyrrole () in ring size and saturation, impacting conformational flexibility. The cyclopenta analog’s five-membered ring with a ketone group (C=O) increases polarity, enhancing solubility in polar solvents . The pyrrolo[3,2-b]pyrrole () features alternative ring fusion (positions 3,2-b vs.
Stereochemical Specificity :
- The 3aS,7aS configuration in the target compound optimizes spatial alignment for receptor binding in drug candidates, as seen in benzo-triazole derivatives (). In contrast, unspecified stereochemistry () reduces enantiomeric purity, limiting pharmacological utility .
Functional Group Modifications :
- The 5-oxo group in the cyclopenta analog () enables nucleophilic additions (e.g., Grignard reactions), whereas the Boc group in the target compound facilitates deprotection for amine coupling .
- Benzo-triazole substitution () introduces aromaticity, improving π-π stacking interactions in enzyme inhibition .
Biological Activity
The compound (3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate , with a molecular formula of and a molar mass of approximately 226.32 g/mol, belongs to the class of bicyclic structures known for their potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, relevant case studies, and comparative data with similar compounds.
While specific mechanisms of action for This compound are not extensively documented, related compounds in the pyrrolo[3,4-c]pyridine class have shown interactions with various biological targets. These interactions often involve modulation of neurotransmitter systems and inhibition of specific enzymes, which could suggest potential therapeutic applications in neuropharmacology and pain management.
Preliminary Biological Activities
Preliminary studies indicate that similar pyrrolo derivatives exhibit a range of biological activities, including:
- Antinociceptive Effects : Some derivatives have been shown to possess analgesic properties comparable to established analgesics like morphine.
- CNS Activity : Several compounds have demonstrated sedative effects in animal models, indicating potential use in treating anxiety or sleep disorders.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of This compound , a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate | 186203-81-6 | 1.00 | Different ring structure affecting activity |
| tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride | 1523571-18-7 | 0.98 | Incorporates diazabicyclic features |
| 5-Boc-hexahydropyrrolo[3,4-b]pyrrole | 132414-81-4 | 0.98 | Contains Boc protecting group |
| tert-butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate | 1214743-62-0 | 0.98 | Nonane structure offers different steric effects |
This table illustrates the diversity within the pyrrolo compound class while highlighting the unique characteristics and potential therapeutic applications of This compound .
Analgesic Activity
In a study examining various pyrrolo derivatives for analgesic properties using the "writhing" test in mice, several compounds demonstrated significant antinociceptive effects. Notably:
- Compounds similar to (3aS,7aS) showed efficacy comparable to morphine at certain dosages.
This suggests that modifications in the pyrrolo structure can lead to enhanced analgesic potency.
Sedative Effects
Research on sedative properties indicated that certain derivatives could significantly reduce locomotor activity in rodents. For instance:
- A derivative closely related to (3aS,7aS) prolonged sleep duration induced by thiopental in animal models.
These findings support further exploration into the CNS effects of this compound class.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
